molecular formula C10H11NOSe B1499260 6-Methoxy-2,5-dimethylbenzoselenazole CAS No. 70867-60-6

6-Methoxy-2,5-dimethylbenzoselenazole

Cat. No.: B1499260
CAS No.: 70867-60-6
M. Wt: 240.17 g/mol
InChI Key: XHFBCBAWEIZLHY-UHFFFAOYSA-N
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Description

6-Methoxy-2,5-dimethylbenzoselenazole (CAS Registry Number: 70867-60-6) is an organic compound with the molecular formula C 10 H 11 NOSe and a molecular weight of 240.16 g/mol [ ]. This benzoselenazole derivative is characterized by its distinct heterocyclic structure, which incorporates a selenium atom, and is provided for research and development purposes. While specific biological activity data for this compound is limited in the public domain, its core benzoselenazole structure is of significant interest in various chemical research fields [ ]. Researchers value such specialized heterocycles as potential intermediates in synthetic chemistry, for the development of novel ligands, and in materials science exploration [ ]. The compound is readily identifiable by its SMILES notation (Cc1cc2nc(C)[se]c2cc1OC) and InChIKey (XHFBCBAWEIZLHY-UHFFFAOYSA-N) [ ]. It is essential to handle this and all research chemicals with appropriate precautions. This product is designated "For Research Use Only." It is not intended for use in diagnostic procedures, therapeutic applications, or for any form of human or personal use.

Properties

CAS No.

70867-60-6

Molecular Formula

C10H11NOSe

Molecular Weight

240.17 g/mol

IUPAC Name

6-methoxy-2,5-dimethyl-1,3-benzoselenazole

InChI

InChI=1S/C10H11NOSe/c1-6-4-8-10(5-9(6)12-3)13-7(2)11-8/h4-5H,1-3H3

InChI Key

XHFBCBAWEIZLHY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1OC)[Se]C(=N2)C

Canonical SMILES

CC1=CC2=C(C=C1OC)[Se]C(=N2)C

Other CAS No.

70867-60-6

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Heteroatom : Replaces selenium with sulfur.
  • Molecular Formula: C₁₀H₁₁NOS .

Benzisoxazole Derivatives

Key Differences :

  • Heteroatoms : Oxygen and nitrogen in the fused ring (vs. selenium and nitrogen in benzoselenazoles) .
  • Bioactivity : Substituted benzisoxazoles exhibit anti-inflammatory, neuroleptic, and antibacterial activities . These effects are attributed to electronic interactions from the oxygen atom, which may differ from selenium’s redox-active properties.

Benzodithiazine Derivatives (e.g., Compound 6 in )

Key Differences :

  • Structure : Contains a sulfone group and two sulfur atoms, forming a more complex bicyclic system .
  • Synthesis Complexity : Multi-step protocols involving hydrazine derivatives and sulfonation (e.g., IR peaks at 1340–1150 cm⁻¹ for SO₂ groups ).

Structural and Functional Data Tables

Table 1: Structural Comparison

Compound Molecular Formula Heteroatom Substituents Key Spectral Features (if available)
6-Methoxy-2,5-dimethylbenzoselenazole C₁₀H₁₁NOSe Se, N 6-OCH₃, 2-CH₃, 5-CH₃ Not reported in evidence
6-Methoxy-2,5-dimethylbenzothiazole C₁₀H₁₁NOS S, N 6-OCH₃, 2-CH₃, 5-CH₃ SMILES: CC1=CC2=C(C=C1OC)SC(=N2)C
Benzisoxazole core C₇H₅NO O, N Variable Aromatic stability due to π-electron delocalization

Preparation Methods

Cyclization of Ortho-Substituted Anilines with Selenium

  • Starting Materials: 2-amino-4-methoxytoluene (or 2-amino-5-methoxytoluene) derivatives serve as aromatic precursors bearing the methoxy and methyl groups at the 6- and 2,5-positions respectively.

  • Selenium Source: Elemental selenium or selenium dioxide is commonly used to introduce selenium into the heterocyclic ring.

  • Cyclization Conditions: The reaction typically involves heating the amino-substituted aromatic compound with selenium in the presence of oxidizing agents or under acidic conditions to promote ring closure forming the benzoselenazole core.

Alternative Routes via Halogenated Intermediates

  • Halogenated aromatic intermediates (e.g., 2-halogenated-6-methoxy-3-methyl anilines) can be reacted with sodium selenide or other selenium nucleophiles to form the benzoselenazole ring via nucleophilic aromatic substitution and subsequent cyclization.

Proposed Synthetic Scheme for this compound

Based on the above data and common synthetic strategies for benzoselenazoles, the following preparation method is proposed:

Step Reaction Description Reagents/Conditions Notes
1 Preparation of 2-amino-4-methoxytoluene Starting from 4-methoxytoluene via nitration and reduction Ensures correct substitution pattern
2 Formation of selenazole ring React 2-amino-4-methoxytoluene with elemental selenium and oxidizing agent (e.g., iodine or bromine) under reflux in acidic medium Cyclization to benzoselenazole core
3 Methylation at 5-position Directed ortho-metalation or selective methylation using methyl iodide and strong base Introduces 5-methyl substituent
4 Purification Column chromatography or recrystallization To isolate pure this compound

Research Findings and Optimization Parameters

  • Temperature Control: Cyclization reactions typically require reflux conditions (80–120 °C) to ensure complete ring closure.

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are preferred for selenium incorporation steps.

  • Yield Considerations: The yields for benzoselenazole formation vary widely (40–70%) depending on the selenium source and reaction conditions.

  • Environmental Impact: Avoidance of heavy metal catalysts (e.g., copper chromite) is recommended to reduce ecological footprint, as highlighted in related synthetic routes.

Summary Table of Key Preparation Parameters

Parameter Recommended Conditions Comments
Starting material 2-amino-4-methoxytoluene Commercially available or synthesized
Selenium source Elemental selenium or selenium dioxide Purity affects reaction outcome
Cyclization solvent DMF, DMSO, or acetic acid Solvent polarity critical
Cyclization temperature 80–120 °C Reflux conditions preferred
Base for methylation n-Butyllithium or sodium hydride For regioselective methylation
Methylating agent Methyl iodide or dimethyl sulfate Controlled addition necessary
Purification method Chromatography or recrystallization Ensures compound purity
Yield 40–70% Dependent on reaction optimization

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Methoxy-2,5-dimethylbenzoselenazole, and how do reaction conditions influence yield?

  • Methodology: A common approach involves multi-step heterocyclic synthesis. For example, benzoselenazole derivatives can be prepared via cyclization of substituted aniline precursors with selenium reagents under reflux in polar aprotic solvents like DMSO or ethanol. Reaction time (e.g., 12–18 hours) and temperature (80–100°C) are critical for yield optimization. Post-synthesis purification often involves recrystallization from ethanol-water mixtures, achieving yields of ~65% .
  • Key Variables: Solvent choice (DMSO vs. ethanol), stoichiometry of selenium sources, and acid catalysis (e.g., glacial acetic acid) significantly impact product purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology: Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the methoxy and methyl substituents. Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight. Elemental analysis ensures correct C, H, N, and Se ratios. Melting point determination (e.g., 141–143°C) provides preliminary purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for benzoselenazole derivatives?

  • Methodology: Cross-validate data using multiple techniques (e.g., IR for functional groups, X-ray crystallography for definitive structural confirmation). For instance, discrepancies in 1H^1H-NMR shifts may arise from solvent polarity or tautomeric equilibria. Refer to benchmark studies on analogous selenazoles to contextualize outliers .

Q. What strategies mitigate decomposition of this compound under oxidative or photolytic conditions?

  • Methodology: Conduct stability studies in controlled environments (e.g., argon atmosphere, dark storage). Use HPLC to monitor degradation products. Substituent effects: The methoxy group may enhance stability via electron donation, while the selenium atom’s redox sensitivity necessitates inert handling .

Q. How can the biological activity of this compound be systematically evaluated in vitro?

  • Experimental Design: Test against cell lines (e.g., cancer or microbial models) using dose-response assays (IC50_{50} determination). Include positive controls (e.g., cisplatin for cytotoxicity). Mechanistic studies might involve ROS scavenging assays, given selenium’s redox-active properties .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. Compare with experimental kinetics (e.g., reaction rates with thiols or amines) to validate predictions .

Methodological Challenges and Solutions

Q. How to address low yields in selenazole cyclization reactions?

  • Troubleshooting: Optimize selenium source (e.g., SeO2_2 vs. H2_2Se). Trace moisture often quenches reactivity—use anhydrous solvents and molecular sieves. Pre-purify intermediates via column chromatography to remove byproducts .

Q. What are the limitations of using this compound in photophysical studies?

  • Critical Analysis: While the methoxy group can enhance fluorescence quantum yield, selenium’s heavy atom effect may increase intersystem crossing, reducing emission intensity. Compare with oxygen-based analogs (e.g., benzoxazoles) to isolate selenium-specific effects .

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